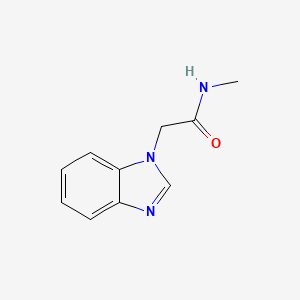

1-Benzimidazoleacetamide,N-methyl-(6CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

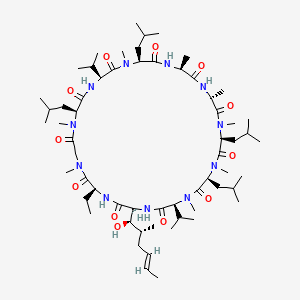

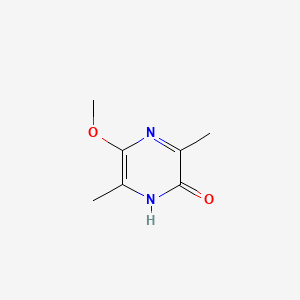

Molecular Structure Analysis

The molecular structure of 1-Benzimidazoleacetamide, N-methyl-(6CI) consists of a benzimidazole ring attached to an acetamide group with a methyl substitution . The molecular weight is 189.218.Physical And Chemical Properties Analysis

1-Benzimidazoleacetamide, N-methyl-(6CI) is a white to off-white crystalline powder. The molecular formula is C10H11N3O, and the molecular weight is 189.218.Wissenschaftliche Forschungsanwendungen

1. Corneal Permeability and Pharmacological Activity

Jesudason et al. (2009) synthesized a novel series of N-Mannich bases of benzimidazole derivatives and investigated their analgesic and anti-inflammatory activity. The study also involved corneal permeability and quantum chemical calculations to correlate hydrogen bonding ability with permeability and activity, highlighting the relevance of these compounds in pharmacological studies and their potential in drug delivery through the cornea Jesudason et al., 2009.

2. Antibacterial and Anti-Tubercular Properties

Salfi and Hakim (2020) focused on developing novel benzimidazole-acetamide derivatives with potent antibacterial and anti-tubercular properties. This study underscores the potential of these compounds in addressing infectious diseases, showcasing their effectiveness against various bacterial strains and Mycobacterium tuberculosis Salfi & Hakim, 2020.

3. Anti-inflammatory Activity

Bhor and Sable (2022) examined the anti-inflammatory activity of benzimidazole derivatives. They synthesized a series of compounds and evaluated their effectiveness using the rat-paw-edema method, identifying several derivatives with significant anti-inflammatory properties Bhor & Sable, 2022.

4. Antibacterial Activity of Pyramidine Derivatives

Gullapelli et al. (2014) conducted a systematic investigation into the synthesis, characterization, and biological activities of benzimidazole-based pyramidine derivatives, highlighting their notable antibacterial activity Gullapelli et al., 2014.

5. Antihypertensive Properties

Zhu et al. (2016) designed, synthesized, and evaluated the biological effects of benzimidazole derivatives as angiotensin II receptor antagonists. This research highlights the potential of these compounds in managing hypertension, demonstrating their effectiveness in lowering mean blood pressure in hypertensive rats Zhu et al., 2016.

6. Antimicrobial Activity and Molecular Docking Studies

Sethi et al. (2016) synthesized N-benzimidazol-1-yl-methyl-benzamide derivatives and assessed their antimicrobial activity against a range of pathogens, also conducting in silico studies to understand the interaction of these compounds with microbial protein Sethi et al., 2016.

7. Synthesis and Biological Activity

Shetgiri and Kokitkar (2001) synthesized benzimidazoles with varying pharmacological activities, including anthelmintic, antibacterial, and antifungal effects. This research emphasizes the potential of benzimidazoles in a wide range of therapeutic applications Shetgiri & Kokitkar, 2001.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(benzimidazol-1-yl)-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-11-10(14)6-13-7-12-8-4-2-3-5-9(8)13/h2-5,7H,6H2,1H3,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYQCADZXXOQSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1C=NC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)sulfuric diamide](/img/structure/B560698.png)

![7-Nitro-1H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B560701.png)

![[(1S,2R,13R,14S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl] acetate](/img/structure/B560710.png)

![Trimethyl[4-(2,2-dimethylpropyl)phenyl]stannane](/img/structure/B560712.png)